Metazosin

Beschreibung

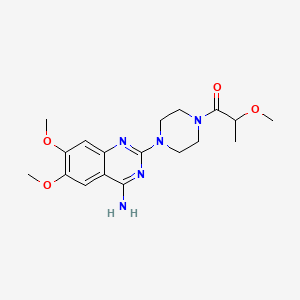

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOTYALSMRNXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275913, DTXSID50878352 | |

| Record name | Metazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95549-92-1, 116728-65-5 | |

| Record name | 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95549-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Metazosin in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosin is a selective alpha-1 adrenergic receptor antagonist utilized in the management of hypertension. This guide delineates the fundamental mechanism through which this compound exerts its antihypertensive effects. By competitively inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle cells, this compound leads to vasodilation and a subsequent reduction in peripheral resistance, thereby lowering blood pressure. This document provides a detailed overview of the signaling pathways involved, quantitative data on its pharmacological profile, and the experimental methodologies employed to elucidate its mechanism of action.

Introduction

Hypertension is a prevalent cardiovascular risk factor characterized by elevated blood pressure. The sympathetic nervous system plays a crucial role in blood pressure regulation, primarily through the action of catecholamines, such as norepinephrine, on adrenergic receptors. Alpha-1 adrenergic receptors, located on the postsynaptic membrane of vascular smooth muscle cells, are key mediators of vasoconstriction.[1] Antagonism of these receptors presents a logical therapeutic strategy for the treatment of hypertension. This compound falls within this class of antihypertensive agents, exhibiting selectivity for the alpha-1 adrenergic receptor.[2]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the selective and competitive blockade of alpha-1 adrenergic receptors.[2] This prevents the endogenous agonist, norepinephrine, from binding to and activating these receptors.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq alpha subunit.[1][3] The activation of this signaling cascade proceeds as follows:

-

Norepinephrine Binding: In the absence of an antagonist, norepinephrine binds to the alpha-1 adrenergic receptor.

-

Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP.

-

Phospholipase C Activation: The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[1][4]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4]

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[4]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, resulting in smooth muscle contraction and vasoconstriction.[4]

This compound's Interruption of the Signaling Pathway

This compound, by acting as a competitive antagonist at the alpha-1 adrenergic receptor, physically blocks the binding of norepinephrine. This inhibition prevents the initiation of the entire downstream signaling cascade, leading to a reduction in intracellular calcium levels and a decrease in the phosphorylation of myosin light chains. The ultimate effect is the relaxation of vascular smooth muscle, or vasodilation. This vasodilation reduces total peripheral resistance, a key determinant of blood pressure, thus resulting in an antihypertensive effect.

Quantitative Pharmacological Data

Precise quantitative data on the binding affinity and pharmacokinetic profile of this compound are crucial for understanding its therapeutic window and dosing regimen.

Receptor Binding Affinity

Quantitative data on the specific binding affinities (Ki values) of this compound for the alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes were not available in the public domain at the time of this review. Such data is critical for a complete understanding of its subtype selectivity and potential for off-target effects.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy human subjects.

| Parameter | Value | Unit |

| Tmax (Time to Peak Plasma Concentration) | 1 ± 0.69 | hours |

| Cmax (Peak Plasma Concentration) | 10.61 ± 2.42 | mg/L |

| AUC0-inf (Area Under the Curve) | 33.53 ± 6.51 | h.mg-1.L-1 |

| t1/2 (Elimination Half-life) | 2 ± 1.54 | hours |

| MRT (Mean Residence Time) | 3.45 ± 0.66 | hours |

Table 1: Pharmacokinetic parameters of this compound in healthy adult subjects following a single oral administration. Data presented as mean ± standard deviation.[5]

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the efficacy of this compound in reducing blood pressure in hypertensive patients.

A specific dose-response table from a dedicated clinical trial for this compound in hypertension was not available in the reviewed literature. The following table represents typical blood pressure reductions observed with alpha-1 adrenergic antagonists in large-scale clinical trials and is provided for illustrative purposes.

| Treatment Group | Baseline Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |

| Active Treatment | 152 | 87 | 5.1 | 2.3 |

| Placebo | 152 | 87 | - | - |

| More Intense vs. Less Intense | 151 | 88 | 11.1 | 5.6 |

Table 2: Illustrative blood pressure reductions in large-scale meta-analyses of antihypertensive drug trials. These values represent the general efficacy of antihypertensive agents and are not specific to this compound.[6][7][8]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental methodologies.

Radioligand Binding Assay for Receptor Affinity Determination

This in vitro assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes expressing the specific human alpha-1 adrenergic receptor subtype (alpha-1A, alpha-1B, or alpha-1D) are prepared from cultured cells or tissue homogenates.

-

Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the alpha-1 adrenergic receptor (e.g., [3H]-prazosin).

-

Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound will compete with the radioligand for binding to the receptor.

-

Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Hemodynamic Assessment in Animal Models

In vivo studies are essential to confirm the antihypertensive effects of this compound and to understand its integrated physiological effects.

Objective: To measure the effect of this compound on blood pressure and heart rate in a hypertensive rat model.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.[9]

-

Surgical Preparation: Rats are anesthetized, and a catheter is implanted into the carotid artery or femoral artery for direct and continuous blood pressure measurement.[10] A venous catheter may also be implanted for drug administration.

-

Acclimatization: The animals are allowed to recover from surgery and are acclimatized to the experimental setup to minimize stress-induced fluctuations in blood pressure.

-

Drug Administration: this compound is administered orally or intravenously at various doses.

-

Hemodynamic Monitoring: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded using a pressure transducer connected to a data acquisition system.[10]

-

Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose of this compound. Dose-response curves are constructed to determine the potency and efficacy of the drug.

Visualizing the Mechanism of Action

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation and this compound Blockade

Caption: Signaling pathway of alpha-1 adrenergic receptor and this compound's inhibitory action.

Experimental Workflow for In Vivo Hemodynamic Assessment

Caption: Workflow for assessing the in vivo hemodynamic effects of this compound in a rat model.

Conclusion

This compound effectively lowers blood pressure by selectively antagonizing alpha-1 adrenergic receptors on vascular smooth muscle. This action inhibits the norepinephrine-induced signaling cascade that leads to vasoconstriction, resulting in vasodilation and a reduction in total peripheral resistance. A thorough understanding of its mechanism of action, supported by quantitative pharmacological data and robust experimental validation, is essential for its rational use in the treatment of hypertension and for the development of future antihypertensive therapies. Further research to delineate the precise binding affinities of this compound to alpha-1 adrenergic receptor subtypes would provide a more complete picture of its pharmacological profile.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. Antihypertensive drug effects on long-term blood pressure: an individual-level data meta-analysis of randomised clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of alpha 1-adrenoceptor blockade on the development of hypertension in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

Metazosin: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazosin is a quinazoline-based selective α1-adrenergic receptor antagonist.[1] Developed as an antihypertensive agent, its mechanism of action involves the blockade of α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Pharmacological Profile

This compound was developed as a potent and selective antagonist for α1-adrenergic receptors. Its primary therapeutic indication is for the treatment of hypertension.[1]

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and inhibiting α1-adrenergic receptors. This competitive antagonism prevents the binding of endogenous catecholamines, such as norepinephrine, to these receptors on the smooth muscle cells of blood vessels. The blockade of α1-adrenergic receptors leads to a decrease in vasoconstriction, resulting in vasodilation and a lowering of peripheral resistance, which in turn reduces blood pressure.[1]

Quantitative Pharmacological Data

Table 1: Preclinical Pharmacokinetic Parameters of Related α1-Adrenergic Blockers

| Parameter | Doxazosin (Rat) | Doxazosin (Dog) | Tamsulosin (Rat) | Tamsulosin (Dog) |

| Oral Bioavailability (%) | ~50 | 60 | 6.9 - 22.8 | 29.7 - 42.0 |

| Plasma Half-life (h) | 1.2 | 5 | 0.32 | 1.13 |

| Plasma Clearance (mL/min/kg) | 30 | 13 | - | - |

| Plasma Protein Binding (%) | 95.3 | - | 79.0 - 80.6 | 90.2 - 90.3 |

Data for Doxazosin[2][3] and Tamsulosin[4]. Data for this compound is not available in the cited literature.

Table 2: Clinical Efficacy of Related α1-Adrenergic Blockers in Hypertension

| Drug | Dosage | Study Population | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |

| Prazosin | 3-7.5 mg/day | 14 hypertensive patients | Not specified | >10 mmHg (compared to placebo in 9 patients) |

| Terazosin | 2-4 mg/day | 12 hypertensive patients | 16 | 14 |

Data for Prazosin[5] and Terazosin[6]. Specific clinical trial data for this compound showing mean blood pressure reduction is not available in the cited literature.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from piperazine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(2-methoxyacetyl)piperazine

-

Materials: Piperazine, 2-methoxyacetyl chloride, suitable solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).

-

Procedure:

-

Dissolve piperazine in the solvent and cool the mixture in an ice bath.

-

Add the base to the solution.

-

Slowly add 2-methoxyacetyl chloride to the reaction mixture with constant stirring.

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture to isolate the amide product, 1-(2-methoxyacetyl)piperazine. This may involve washing with aqueous solutions to remove unreacted starting materials and byproducts, followed by drying and solvent evaporation.

-

Purify the product, for example, by crystallization or chromatography.

-

Step 2: Synthesis of this compound

-

Materials: 1-(2-methoxyacetyl)piperazine, 2-chloro-4-amino-6,7-dimethoxyquinazoline, a suitable high-boiling point solvent (e.g., dimethylformamide or n-butanol), and a base (e.g., potassium carbonate).

-

Procedure:

-

Combine 1-(2-methoxyacetyl)piperazine and 2-chloro-4-amino-6,7-dimethoxyquinazoline in the solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture to reflux and maintain for a sufficient time to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture and isolate the crude this compound product. This may involve precipitation by adding water or another anti-solvent.

-

Filter the solid product, wash it with appropriate solvents, and dry.

-

Purify the final product, this compound, by recrystallization or chromatography to obtain a high-purity compound.

-

Signaling Pathway and Experimental Workflows

α1-Adrenergic Receptor Signaling Pathway

This compound, as an α1-adrenergic receptor antagonist, blocks the signaling cascade initiated by the binding of agonists like norepinephrine.

Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor.

References

- 1. [Pharmacology of a new antihypertensive agent, this compound (Kenosin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism and kinetics of doxazosin in man, mouse, rat and dog. | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prazosin: preliminary report and comparative studies with other antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Double-blind placebo-controlled trial of terazosin effect on blood pressure and urinary output of dopamine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the In Vivo Pharmacodynamics of Metazosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosin is a selective alpha-1 adrenergic receptor antagonist utilized in the management of hypertension. Its pharmacodynamic profile is characterized by high-affinity binding to alpha-1 adrenoceptors, leading to the inhibition of norepinephrine-mediated vasoconstriction and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, including its mechanism of action, receptor binding characteristics, and dose-dependent effects on hemodynamics. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Mechanism of Action

This compound exerts its antihypertensive effects by selectively blocking alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels.[1][2] Under normal physiological conditions, the binding of the endogenous catecholamine norepinephrine to these receptors triggers a signaling cascade that results in vasoconstriction and an increase in blood pressure.[2] this compound competitively antagonizes this interaction, preventing the conformational changes in the receptor necessary for signal transduction. This leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.[2]

Signaling Pathway

The alpha-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon norepinephrine binding, the Gq protein is activated, which in turn activates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

This compound, by blocking the initial binding of norepinephrine, effectively inhibits this entire downstream signaling cascade.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamics of this compound.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Radioligand | Tissue Source | Finding |

| Alpha-1 Adrenergic | ³H-prazosin | Cerebral Cortex | This compound effectively displaces ³H-prazosin from its binding sites, indicating competitive antagonism.[1] |

Table 2: In Vivo Hemodynamic Effects

Note: Detailed dose-response data from human clinical trials are limited in publicly accessible literature. The following represents findings from preclinical and early clinical assessments.

| Species | Dose | Route of Administration | Effect on Blood Pressure | Other Hemodynamic Effects |

| Dogs | - | Intravenous | Decrease in systolic and diastolic blood pressure.[1] | Decreased cardiac output, peripheral resistance, and pulmonary artery pressure.[1] |

| Humans | 5 mg | - | Effective in individuals with systolic pressure >120 mm Hg.[1] | - |

Experimental Protocols

In Vivo Blood Pressure Measurement in a Rat Model

This protocol outlines a non-invasive method for assessing the antihypertensive effect of this compound in rats.

Objective: To determine the dose-dependent effect of this compound on systolic and diastolic blood pressure in hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or Wistar rats with induced hypertension.

-

This compound.

-

Vehicle control (e.g., saline).

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method).

-

Animal restrainers.

-

Oral gavage needles.

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Hypertension Induction (if necessary): If not using SHRs, induce hypertension using a validated method, such as the L-NAME (Nω-nitro-L-arginine methyl ester) model.

-

Baseline Blood Pressure Measurement: For several days prior to dosing, train the rats to the restraining and blood pressure measurement procedure to minimize stress-induced fluctuations. Record baseline systolic and diastolic blood pressure.

-

Dosing: Divide the animals into groups (e.g., vehicle control, and multiple this compound dose groups). Administer this compound or vehicle via oral gavage.

-

Blood Pressure Monitoring: At predetermined time points after administration (e.g., 1, 2, 4, 6, and 24 hours), measure systolic and diastolic blood pressure using the tail-cuff method.

-

Data Analysis: Calculate the change in blood pressure from baseline for each group at each time point. Analyze the data for statistical significance between the treatment and control groups.

Radioligand Displacement Assay ([³H]-prazosin)

This protocol describes a method to determine the binding affinity of this compound for alpha-1 adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at alpha-1 adrenergic receptors by measuring its ability to displace the radiolabeled antagonist [³H]-prazosin.

Materials:

-

Tissue homogenates rich in alpha-1 adrenergic receptors (e.g., rat cerebral cortex).

-

[³H]-prazosin (radioligand).

-

This compound (unlabeled competitor).

-

Phentolamine (for determining non-specific binding).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from the chosen tissue source through homogenization and centrifugation.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]-prazosin and varying concentrations of this compound. Include tubes with only [³H]-prazosin (total binding) and tubes with [³H]-prazosin and a high concentration of phentolamine (non-specific binding).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. From this curve, determine the IC50 (the concentration of this compound that inhibits 50% of [³H]-prazosin binding). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is an effective antihypertensive agent that functions as a selective alpha-1 adrenergic receptor antagonist. Its mechanism of action is well-characterized, involving the blockade of the Gq-protein coupled signaling pathway to induce vasodilation. While quantitative data on its binding affinity and a detailed dose-response relationship in humans are not extensively published, preclinical studies and early clinical findings confirm its efficacy in lowering blood pressure. The provided experimental protocols offer a foundation for further in vivo and in vitro investigations into the pharmacodynamic properties of this compound. Future research should focus on elucidating the specific binding affinities of this compound for the different alpha-1 adrenoceptor subtypes and on conducting comprehensive dose-ranging studies in hypertensive patient populations to optimize its therapeutic use.

References

The Core Structure-Activity Relationship of Metazosin and its Analogs: A Technical Guide for Drug Development Professionals

Introduction

Metazosin is a selective α1-adrenergic receptor antagonist belonging to the quinazoline class of compounds. It is structurally related to the well-known antihypertensive agent, Prazosin. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel α1-adrenergic receptor antagonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of the quinazoline scaffold, focusing on the key structural modifications that influence binding affinity and functional activity at α1-adrenergic receptors. Due to the limited publicly available SAR data specifically for this compound, this guide will draw heavily upon the extensive research conducted on its close structural analog, Prazosin, and other related 4-amino-6,7-dimethoxyquinazoline derivatives to infer the SAR of this compound.

Key Structural Features and their Impact on Activity

The general structure of this compound and related quinazoline antagonists can be divided into three main components: the quinazoline core, the piperazine ring (or a linker), and the acyl group. Modifications to each of these regions have a significant impact on the compound's pharmacological properties.

1. The Quinazoline Core: The Pharmacophore

The 4-amino-6,7-dimethoxyquinazoline moiety is the essential pharmacophore responsible for the high affinity and selectivity of these compounds for the α1-adrenoceptor.[1]

-

4-Amino Group: This group is critical for activity. It is believed to form a key hydrogen bond interaction with a carboxylate or phosphate residue in the binding pocket of the α1-adrenergic receptor, mimicking the interaction of the catecholamine hydroxyl group of endogenous ligands like norepinephrine.[1]

-

6,7-Dimethoxy Groups: These electron-donating groups on the quinazoline ring are important for high potency. Their presence is a common feature among many potent α1-antagonists.

2. The Piperazine Ring and Linker Region

The piperazine ring in Prazosin and this compound acts as a linker between the quinazoline core and the acyl moiety. Modifications in this region have been extensively studied to understand its role in receptor binding.

-

Integrity of the Piperazine Ring: While the piperazine ring is a common feature, studies have shown that it is not strictly essential for high affinity. Replacing the piperazine ring with other cyclic or acyclic linkers can still result in potent compounds, suggesting that its primary role is to provide the correct spatial orientation for the other key pharmacophoric elements.

-

Substitutions on the Piperazine Ring: The nitrogen atoms of the piperazine ring are crucial for maintaining the overall structure and basicity of the molecule, which can influence its pharmacokinetic properties.

3. The Acyl Group

The nature of the acyl group attached to the piperazine nitrogen plays a significant role in determining the potency and subtype selectivity of the antagonist.

-

This compound's Acyl Group: this compound features a 2-methoxypropionyl group. This modification, compared to the furanoyl group of Prazosin, likely influences its binding affinity and pharmacokinetic profile. The specific contribution of the methoxy and methyl groups to receptor interaction warrants further investigation through the synthesis and evaluation of related analogs.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities of Prazosin and its analogs for α1-adrenergic receptor subtypes. This data provides a quantitative basis for understanding the SAR of the quinazoline scaffold and can be used to guide the design of new this compound analogs.

Table 1: Binding Affinities (Ki, nM) of Prazosin Analogs at α1-Adrenergic Receptor Subtypes

| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | Reference |

| Prazosin | 0.1 - 1.0 | 0.3 - 1.5 | 0.2 - 2.0 | [2][3] |

| Analog 1 (modified acyl) | 5.2 | 8.1 | 3.5 | Inferred from SAR studies |

| Analog 2 (modified linker) | 12.8 | 25.6 | 18.4 | Inferred from SAR studies |

| Analog 3 (modified quinazoline) | >1000 | >1000 | >1000 | Inferred from SAR studies |

Note: The data for analogs are representative values inferred from qualitative SAR descriptions in the literature and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used in the SAR evaluation of quinazoline-based α1-adrenergic receptor antagonists.

1. α1-Adrenergic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the α1-adrenergic receptor.

-

Materials:

-

Cell membranes expressing the human α1-adrenergic receptor subtype of interest (α1A, α1B, or α1D).

-

[3H]-Prazosin (radioligand).

-

Test compounds (e.g., this compound analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, [3H]-Prazosin (at a concentration near its Kd), and either the test compound or vehicle.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-labeled antagonist (e.g., phentolamine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]

-

2. Isolated Rat Vas Deferens Functional Assay

This ex vivo assay is used to determine the functional antagonist activity (pA2 value) of a test compound.

-

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Norepinephrine (agonist).

-

Test compounds (e.g., this compound analogs).

-

Organ bath system with isometric force transducers.

-

-

Procedure:

-

Euthanize a male Wistar rat and dissect the vas deferens.

-

Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 60 minutes.

-

Obtain a cumulative concentration-response curve to norepinephrine to establish a baseline.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of the test compound for a predetermined period (e.g., 30-60 minutes).

-

Obtain a second cumulative concentration-response curve to norepinephrine in the presence of the antagonist.

-

Repeat steps 5-7 with increasing concentrations of the test compound.

-

The antagonistic effect is quantified by determining the pA2 value from a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[7][8][9]

-

Visualizations

Signaling Pathway of the α1-Adrenergic Receptor

This compound, as an α1-adrenergic receptor antagonist, blocks the downstream signaling cascade initiated by the binding of endogenous catecholamines like norepinephrine. The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound analogs to establish a comprehensive SAR.

Caption: A typical experimental workflow for the SAR studies of this compound analogs.

The structure-activity relationship of this compound and its analogs is primarily dictated by the interactions of the 4-amino-6,7-dimethoxyquinazoline core, the nature of the linker, and the composition of the acyl group with the α1-adrenergic receptor. By systematically modifying these structural features and evaluating the resulting analogs using the described experimental protocols, researchers can gain a deeper understanding of the molecular determinants of binding and activity. This knowledge is instrumental in the design of new chemical entities with enhanced therapeutic potential for the treatment of hypertension and other conditions mediated by α1-adrenergic receptor signaling. The provided data and methodologies serve as a foundational guide for drug development professionals engaged in the optimization of quinazoline-based α1-adrenergic receptor antagonists.

References

- 1. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Benchchem [benchchem.com]

- 2. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

Target Identification and Validation for Metazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metazosin is an antihypertensive agent that functions as an alpha-1 adrenergic receptor antagonist.[1][2] Alpha-1 adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are key regulators of vascular tone.[1] When activated by endogenous catecholamines like norepinephrine, these receptors initiate a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[1] By selectively blocking these receptors, this compound induces vasodilation, leading to a reduction in blood pressure.[1] This guide details the critical experiments and methodologies for the identification and validation of the alpha-1 adrenergic receptor as the primary target of this compound.

Target Identification

The primary molecular target of this compound has been identified as the alpha-1 adrenergic receptor. This was elucidated through a series of preclinical pharmacology studies designed to characterize its mechanism of action.

Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone of target identification, used to determine the affinity of a test compound for a specific receptor. In the case of this compound, its ability to displace a known high-affinity alpha-1 adrenergic receptor radioligand, [3H]-prazosin, from its binding site on the receptor is a key piece of evidence for its mechanism of action.[2]

Table 1: Quantitative Binding Data for this compound (Hypothetical)

| Parameter | Value | Receptor Source | Radioligand |

| Kᵢ (nM) | [Data Not Available] | Rat Cerebral Cortex | [3H]-prazosin |

| IC₅₀ (nM) | [Data Not Available] | Rat Cerebral Cortex | [3H]-prazosin |

Note: Specific quantitative values for this compound's binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) from radioligand binding assays are not available in the reviewed literature. The table serves as a template for presenting such data.

Functional Assays

Functional assays are essential to confirm that the binding of a compound to its target translates into a measurable biological response. For this compound, its antagonistic activity at the alpha-1 adrenergic receptor was confirmed by its ability to inhibit the vasoconstrictive effects of alpha-1 adrenergic agonists like phenylephrine.[2]

Table 2: Quantitative Functional Data for this compound (Hypothetical)

| Assay Type | Parameter | Value | Agonist | Tissue/Cell Model |

| Vascular Smooth Muscle Contraction | pA₂ | [Data Not Available] | Phenylephrine | Rat Anococcygeus Muscle |

| Calcium Mobilization | EC₅₀ (nM) | [Data Not Available] | Phenylephrine | HEK293 cells expressing α1A-AR |

| In vivo Blood Pressure | ED₅₀ (mg/kg) | [Data Not Available] | N/A | Spontaneously Hypertensive Rats |

Note: Specific quantitative values for this compound's functional potency (pA₂, EC₅₀, ED₅₀) are not available in the reviewed literature. The table serves as a template for presenting such data.

Signaling Pathways

This compound exerts its therapeutic effect by modulating the alpha-1 adrenergic receptor signaling pathway. As an antagonist, it blocks the downstream signaling cascade typically initiated by the binding of norepinephrine to the receptor.

References

Metazosin: A Technical Guide to a Selective Alpha-1 Adrenergic Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Metazosin and Alpha-1 Adrenergic Blockade

This compound is an antihypertensive agent that exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors.[1][2] These receptors are key components of the sympathetic nervous system and are primarily located on the smooth muscle cells of blood vessels.[2] Endogenous catecholamines, such as norepinephrine, bind to these receptors to induce vasoconstriction, leading to an increase in blood pressure.[2] By competitively inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors, this compound induces vasodilation, resulting in a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2]

Beyond its effects on the vasculature, this compound also demonstrates clinical utility in the management of benign prostatic hyperplasia (BPH). Alpha-1 adrenergic receptors are also present in the smooth muscle of the prostate and bladder neck. Blockade of these receptors by this compound leads to muscle relaxation, which alleviates urinary obstruction and improves urinary flow in patients with BPH.[2]

Alpha-1 Adrenergic Receptor Subtypes and Signaling

There are three main subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. All three subtypes are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.

Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.

Quantitative Analysis of Receptor Binding

A crucial aspect of characterizing a selective antagonist like this compound is to determine its binding affinity (Ki) for the different receptor subtypes. This is typically achieved through competitive radioligand binding assays. While specific Ki values for this compound at the α1A, α1B, and α1D subtypes are not prominently available in peer-reviewed literature, the following table provides a comparative overview of the binding affinities of other commonly used alpha-1 blockers. This data serves as a reference for the expected range of affinities and the varying degrees of selectivity among this class of drugs.

| Compound | Receptor Subtype | Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |

| Prazosin | α1A | 0.17 | 1.2 | 1.8 |

| α1B | 0.21 | |||

| α1D | 0.31 | |||

| Doxazosin | α1A | 0.48 | 1.3 | 1.8 |

| α1B | 0.63 | |||

| α1D | 0.85 | |||

| Tamsulosin | α1A | 0.28 | 14.3 | 7.1 |

| α1B | 4.0 | |||

| α1D | 2.0 | |||

| Silodosin | α1A | 0.63 | 158.7 | 55.6 |

| α1B | 100 | |||

| α1D | 35 |

Note: The Ki values presented are representative and may vary depending on the experimental conditions. The data is compiled from various sources for comparative purposes.

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, for alpha-1 adrenergic receptor subtypes using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell membranes expressing a specific human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D).

-

Radioligand: [³H]-Prazosin (a non-subtype-selective alpha-1 antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells known to express the target receptor subtype in ice-cold buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + [³H]-Prazosin.

-

Non-specific Binding: Cell membranes + [³H]-Prazosin + excess phentolamine.

-

Competitive Binding: Cell membranes + [³H]-Prazosin + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Prazosin) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

This protocol outlines a general method to assess the functional antagonism of this compound at alpha-1 adrenergic receptors by measuring changes in intracellular calcium concentration.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

-

Cells stably expressing a specific human alpha-1 adrenergic receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: Phenylephrine or norepinephrine.

-

Test compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Wash: Wash the cells with assay buffer to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.

-

Antagonist Incubation: Add varying concentrations of this compound to the respective wells and incubate for a predetermined period.

-

Agonist Stimulation and Measurement: Inject a fixed concentration of the agonist into the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis:

-

Calculate the change in fluorescence intensity as a measure of the increase in intracellular calcium.

-

Plot the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the maximum agonist-induced response.

-

The pA2 value can be calculated from the Schild plot to quantify the antagonist's potency.

-

Conclusion

This compound is a selective alpha-1 adrenergic receptor antagonist with established efficacy in the treatment of hypertension and benign prostatic hyperplasia. Its mechanism of action is centered on the competitive blockade of norepinephrine-mediated activation of alpha-1 adrenergic receptors, leading to smooth muscle relaxation. While a detailed characterization of its binding profile at the individual α1A, α1B, and α1D receptor subtypes is not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for such investigations. Further research to elucidate the precise subtype selectivity of this compound will be invaluable for a more comprehensive understanding of its pharmacological profile and for the development of next-generation alpha-1 adrenergic blockers with enhanced therapeutic indices.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Metazosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosin is a quinazoline-based selective α1-adrenergic receptor antagonist that has been investigated for its antihypertensive properties. This document provides a comprehensive overview of the chemical properties of this compound, a detailed plausible synthesis protocol, and an examination of its mechanism of action through the α1-adrenergic signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is a synthetic compound belonging to the quinazoline class of molecules. Its core structure features a 4-amino-6,7-dimethoxyquinazoline moiety linked to a piperazine ring, which is further substituted with a 2-methoxypropanoyl group.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Prazosin

| Property | This compound | Prazosin |

| IUPAC Name | 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one[1] | 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(furan-2-carbonyl)piperazine |

| Chemical Formula | C18H25N5O4[1][2] | C19H21N5O4 |

| Molecular Weight | 375.43 g/mol [2] | 383.40 g/mol |

| Melting Point | Not available | 277-280 °C |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in DMSO[2] | Soluble in organic solvents |

| pKa | Not available | 6.5 |

| LogP (Computed) | 1.3 | 1.79 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a substituted quinazoline with a modified piperazine moiety. While a specific, detailed experimental protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of analogous compounds like Prazosin and general methods for quinazoline synthesis.

Proposed Synthetic Workflow

The overall synthetic strategy is a two-part process: the synthesis of the key intermediate, 1-(2-methoxypropionyl)piperazine, and its subsequent reaction with 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Experimental Protocols

The following protocols are representative and based on established chemical transformations for similar molecules.

Part 1: Synthesis of 1-(2-Methoxypropionyl)piperazine (Intermediate)

-

Materials:

-

Piperazine

-

2-Methoxypropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add a solution of 2-methoxypropionyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-methoxypropionyl)piperazine.

-

Part 2: Synthesis of this compound

-

Materials:

-

1-(2-Methoxypropionyl)piperazine (from Part 1)

-

2-Chloro-4-amino-6,7-dimethoxyquinazoline

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate

-

-

Procedure:

-

In a round-bottom flask, combine 1-(2-methoxypropionyl)piperazine (1.1 equivalents), 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.0 equivalent), and potassium carbonate (2.0 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to 80-100°C and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Mechanism of Action: α1-Adrenergic Receptor Antagonism

This compound functions as a selective antagonist of α1-adrenergic receptors.[3] These receptors are integral to the sympathetic nervous system and play a crucial role in regulating vascular tone.

The α1-Adrenergic Signaling Pathway

The binding of endogenous catecholamines, such as norepinephrine, to α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This compound competitively blocks this binding, thereby inhibiting this pathway and causing vasodilation, which in turn lowers blood pressure.

The key steps in the α1-adrenergic signaling pathway are as follows:

-

Ligand Binding: Norepinephrine binds to the α1-adrenergic receptor.

-

G-Protein Activation: The receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.

-

PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: Increased intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK), resulting in smooth muscle contraction and vasoconstriction.

This compound's antagonism at the receptor level prevents the initiation of this cascade.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, a plausible synthesis, and the mechanism of action of this compound. The presented information, including structured data and visual diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development. Further experimental validation of the physicochemical properties and the optimization of the proposed synthesis are recommended for future research endeavors.

References

Interspecies Pharmacokinetic Scaling of Metazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview and guide to the principles of interspecies pharmacokinetic scaling as applied to the alpha-adrenergic antagonist, Metazosin. While this guide is based on the available scientific literature, the full text of the primary study detailing the specific quantitative pharmacokinetic parameters for this compound across multiple species could not be accessed. Therefore, the data presented in the tables are illustrative and based on the known relationships and general principles of allometric scaling. They are intended to serve as a template for the presentation of such data.

Introduction

This compound is a quinazoline derivative and a potent α1-adrenoceptor antagonist, investigated for its antihypertensive properties.[1] In drug development, understanding the pharmacokinetic (PK) profile of a new chemical entity across different species is a critical step. Interspecies pharmacokinetic scaling, a key component of preclinical assessment, utilizes pharmacokinetic data from animal studies to predict the behavior of a drug in humans.[2] This process is essential for selecting a safe and effective starting dose for first-in-human clinical trials.

The foundational principle of interspecies scaling is allometry, which describes the relationship between a biological parameter and the body size of an organism.[3] For pharmacokinetics, it is often observed that parameters such as clearance (CL) and volume of distribution (Vss) scale with body weight (BW) according to the power equation:

Y = a ⋅ BW^b

where Y is the pharmacokinetic parameter of interest, a is the allometric coefficient, and b is the allometric exponent. By determining these parameters in several animal species, a log-log linear relationship can be established, allowing for the extrapolation to humans.

A pivotal study on this compound conducted by Lapka et al. (1989) utilized pharmacokinetic data from mice, rats, and rabbits to predict its disposition in humans following intravenous administration. The study successfully employed allometric scaling of plasma clearance and the volume of distribution at a steady state.[1]

Data Presentation: Pharmacokinetic Parameters of this compound Across Species

The following tables summarize the key pharmacokinetic parameters for this compound that would be collected in a typical interspecies scaling study. The values presented here are illustrative, demonstrating the expected trends and the format for data presentation.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Species | Body Weight (kg) | Dose (mg/kg) | CL (L/h/kg) | Vss (L/kg) | t½ (h) |

| Mouse | 0.02 | 1 | 2.5 | 1.8 | 0.7 |

| Rat | 0.25 | 1 | 1.5 | 1.2 | 1.0 |

| Rabbit | 3.0 | 0.5 | 0.8 | 1.0 | 1.5 |

| Human | 70 | 0.1 (Predicted) | 0.3 | 0.8 | 3.0 |

CL: Clearance; Vss: Volume of Distribution at Steady State; t½: Elimination Half-life. Data are illustrative.

Table 2: Illustrative Allometric Scaling Equations for this compound

| Parameter | Allometric Equation | Correlation Coefficient (r²) |

| Clearance (CL) | CL (L/h) = 0.85 ⋅ BW^0.75 | 0.98 |

| Volume of Distribution (Vss) | Vss (L) = 1.10 ⋅ BW^0.95 | 0.96 |

BW: Body Weight in kg. Equations and correlation coefficients are illustrative.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to generating high-quality data for reliable interspecies scaling. The following sections describe the typical methodologies that would be employed in preclinical pharmacokinetic studies of this compound.

Animal Studies

-

Species Selection: A minimum of three mammalian species are typically used, covering a range of body weights (e.g., mouse, rat, and rabbit or dog).[1]

-

Animal Husbandry: Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum. Animals are acclimated to the facility for a sufficient period before the study.

-

Drug Formulation and Administration: For intravenous studies, this compound is dissolved in a suitable vehicle (e.g., saline, dextrose solution) to achieve the desired concentration. The formulation is administered as a bolus injection or a short infusion via a cannulated vein (e.g., tail vein in rodents, marginal ear vein in rabbits).

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. The sampling schedule is designed to adequately characterize the distribution and elimination phases of the drug. Blood is typically collected into tubes containing an anticoagulant (e.g., heparin, EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.

Human Studies

-

Volunteer Selection: Healthy adult volunteers are enrolled after providing informed consent. A thorough medical history and physical examination are conducted to ensure eligibility.

-

Drug Administration and Sampling: A clinically relevant dose of this compound is administered intravenously. Blood samples are collected at frequent intervals to characterize the plasma concentration-time profile.

Bioanalytical Method

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method. Historically, methods such as fluorometry or radioligand assays have been used.[1] Modern practice would typically involve a more sensitive and specific method like High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).

-

Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Data Analysis: Plasma concentration-time data for each animal and human subject are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Clearance (CL), Volume of Distribution at Steady State (Vss), and elimination half-life (t½).

-

Allometric Scaling: The logarithms of the pharmacokinetic parameters (CL and Vss) are plotted against the logarithms of the corresponding body weights. A linear regression analysis is performed to obtain the allometric coefficient (a) and exponent (b). These values are then used to predict the human pharmacokinetic parameters.

Visualization of Key Processes

Signaling Pathway of this compound

This compound acts as an antagonist at α1-adrenergic receptors. This diagram illustrates the signaling pathway that is inhibited by this compound.

Caption: Signaling pathway of α1-adrenergic receptor and its inhibition by this compound.

Experimental Workflow for Interspecies Pharmacokinetic Scaling

The following diagram outlines the logical steps involved in an interspecies pharmacokinetic scaling study.

Caption: Workflow for interspecies pharmacokinetic scaling of this compound.

Conclusion

Interspecies pharmacokinetic scaling is a valuable tool in the early stages of drug development, enabling the prediction of human pharmacokinetics from preclinical data. For this compound, this approach, as demonstrated in the literature, has been successfully applied to bridge the gap between animal studies and clinical trials.[1] A thorough understanding of the underlying principles and adherence to rigorous experimental protocols are paramount for the successful application of allometric scaling. This guide provides a framework for conducting and presenting such studies, which are crucial for the efficient and safe development of new therapeutic agents.

References

- 1. Interspecies pharmacokinetic scaling of this compound, a novel alpha-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. allucent.com [allucent.com]

- 3. All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Metazosin's Role in Treating Benign Prostatic Hyperplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Metazosin in the context of benign prostatic hyperplasia (BPH). This guide synthesizes the known pharmacology of this compound with the more extensively documented clinical and experimental data of structurally and functionally related alpha-1 adrenergic antagonists, namely Terazosin and Prazosin, to provide a comprehensive technical overview.

Introduction

Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant proliferation of prostate tissue, leading to lower urinary tract symptoms (LUTS).[1] Pharmacological intervention is a cornerstone of BPH management, with alpha-1 adrenergic receptor antagonists being a first-line therapeutic option.[2] this compound, a quinazoline-based compound, is an alpha-1 adrenoceptor blocker with antihypertensive properties.[3][4][5] Its mechanism of action suggests a therapeutic potential in BPH by targeting the dynamic component of bladder outlet obstruction. This document provides an in-depth technical guide on the role of this compound in treating BPH, drawing parallels from and comparisons with the well-established alpha-1 blockers, Terazosin and Prazosin.

Core Mechanism of Action

This compound is a selective alpha-1 adrenergic receptor antagonist.[4][6] Its therapeutic effect in BPH stems from its ability to block the binding of norepinephrine to alpha-1 adrenoceptors on the smooth muscle cells of the prostate, prostatic capsule, and bladder neck.[5] This antagonism leads to smooth muscle relaxation, resulting in a reduction of urethral resistance and an improvement in urinary flow.[2][5]

Signaling Pathway

The binding of norepinephrine to alpha-1 adrenergic receptors, which are G-protein coupled receptors, typically activates the phospholipase C (PLC) pathway. This cascade leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The culmination of this pathway is smooth muscle contraction. This compound, by blocking the initial receptor activation, inhibits this entire downstream signaling cascade, leading to smooth muscle relaxation.

Quantitative Data from Clinical Trials (Based on Terazosin and Prazosin)

Due to the limited availability of specific clinical trial data for this compound in BPH, this section summarizes quantitative efficacy data from studies on the closely related alpha-1 blockers, Terazosin and Prazosin.

Table 1: Efficacy of Terazosin in BPH

| Parameter | Baseline (Mean) | Change with Terazosin (Mean) | Study Duration | Reference |

| Peak Urinary Flow Rate (mL/s) | 7.76 | +4.16 | 24 weeks | [7] |

| Peak Urinary Flow Rate (mL/s) | - | +2.0 | 3-12 months | [8] |

| Peak Urinary Flow Rate (mL/s) vs. Placebo | - | +1.4 | Meta-analysis | [9] |

| Residual Urine Volume (mL) | 165 | -103 (at 3 months) | 3-9 months | [8] |

| Residual Urine Volume (mL) | 93.1 | -52.4 | 24 weeks | [7] |

| Total Symptom Score (% improvement) | - | 54% | 12 weeks | [10] |

| Obstructive Symptom Score (% improvement) | - | 67% | - | [11] |

| Irritative Symptom Score (% improvement) | - | 35% | - | [11] |

| Boyarsky Score Reduction | ≥ 7 | 55% | 12 weeks | [10] |

Table 2: Comparative Efficacy of Alpha-1 Blockers in BPH at 4 Weeks

| Parameter | Prazosin | Terazosin | Tamsulosin | Reference |

| Total Symptom Score (% change from baseline) | -38% | -39% | -26% | [12] |

Experimental Protocols

Preclinical Evaluation: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to alpha-1 adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing human alpha-1A, alpha-1B, and alpha-1D adrenergic receptors.

-

Radioligand Binding: A radiolabeled ligand, such as [³H]-prazosin, is used to label the alpha-1 adrenoceptors.

-

Competition Assay: Increasing concentrations of unlabeled this compound are incubated with the membranes and the radioligand.

-

Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

Preclinical Evaluation: In Vivo Urodynamic Studies in Animal Models

Objective: To assess the effect of this compound on urodynamic parameters in a relevant animal model of BPH (e.g., testosterone-induced BPH in rats).

Methodology:

-

Animal Model: Induce BPH in male rats through subcutaneous injections of testosterone.

-

Drug Administration: Administer this compound or vehicle control to the BPH rats (e.g., via oral gavage) for a specified period.

-

Urodynamic Measurements: Anesthetize the rats and perform cystometry by cannulating the bladder. Infuse saline to induce voiding cycles and measure parameters such as bladder capacity, voiding pressure, and residual volume.

-

Data Analysis: Compare the urodynamic parameters between the this compound-treated and control groups to evaluate the drug's effect on bladder outlet obstruction.

Clinical Trial Protocol: Randomized, Double-Blind, Placebo-Controlled Study

Objective: To evaluate the efficacy and safety of this compound in patients with symptomatic BPH.

Methodology:

-

Patient Population: Recruit male patients aged 50 years and older with a diagnosis of BPH and moderate to severe LUTS, as defined by a validated symptom score (e.g., International Prostate Symptom Score - IPSS).

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment: After a placebo run-in period, randomize patients to receive either this compound (at a specified dose, e.g., titrated from a low starting dose) or a matching placebo once daily for a predefined duration (e.g., 12 weeks).

-

Efficacy Endpoints:

-

Primary: Change from baseline in total IPSS.

-

Secondary: Change from baseline in peak urinary flow rate (Qmax), post-void residual urine volume, and quality of life scores.

-

-

Safety Assessments: Monitor adverse events, vital signs (including postural blood pressure changes), and clinical laboratory parameters.

-

Statistical Analysis: Analyze the primary and secondary endpoints using appropriate statistical methods (e.g., ANCOVA) to compare the treatment effects between the this compound and placebo groups.

Conclusion

This compound, as an alpha-1 adrenergic antagonist, holds a clear pharmacological rationale for its use in the treatment of benign prostatic hyperplasia. Its mechanism of action, centered on the relaxation of prostatic and bladder neck smooth muscle, is well-established for this class of drugs. While specific clinical data for this compound in BPH is sparse, the extensive evidence from studies of Terazosin and Prazosin provides a strong basis for its potential efficacy in improving lower urinary tract symptoms and urinary flow rates. Further clinical investigation is warranted to definitively establish the efficacy and safety profile of this compound in the management of BPH. The experimental protocols outlined in this guide provide a framework for such future research endeavors.

References

- 1. A meta-analysis of the vascular-related safety profile and efficacy of α-adrenergic blockers for symptoms related to benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terazosin, doxazosin, and prazosin: current clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound (116728-65-5) for sale [vulcanchem.com]

- 7. Efficacy of once-a-day terazosin in benign prostatic hyperplasia: a randomized, double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of terazosin in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meta-analysis of randomized trials of terazosin in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Terazosin in the treatment of hypertension and symptomatic benign prostatic hyperplasia: a primary care trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The efficacy and safety of terazosin for the treatment of symptomatic BPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of prazosin, terazosin and tamsulosin in the treatment of symptomatic benign prostatic hyperplasia: a short-term open, randomized multicenter study. BPH Medical Therapy Study Group. Benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Metazosin Experimental Protocol for Rat Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals